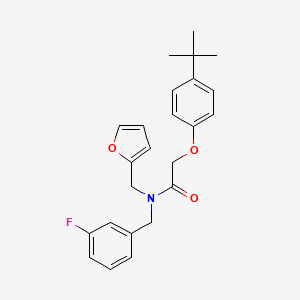
2-(4-tert-butylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a fluorophenylmethyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Introduction of the fluorophenylmethyl group: This step involves the reaction of a fluorophenylmethyl halide with a suitable nucleophile.
Attachment of the furan-2-ylmethyl group: This can be done by reacting furan-2-ylmethyl halide with a nucleophile.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide backbone.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
2-(4-TERT-BUTYLPHENOXY)-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: This compound has a chlorophenylmethyl group instead of a fluorophenylmethyl group, which may result in different chemical and biological properties.
2-(4-TERT-BUTYLPHENOXY)-N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: This compound has a bromophenylmethyl group, which may also lead to different reactivity and applications.
Properties
Molecular Formula |
C24H26FNO3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H26FNO3/c1-24(2,3)19-9-11-21(12-10-19)29-17-23(27)26(16-22-8-5-13-28-22)15-18-6-4-7-20(25)14-18/h4-14H,15-17H2,1-3H3 |
InChI Key |
MUFRDDGXGARJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















